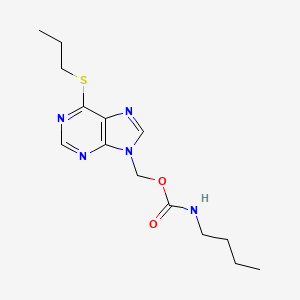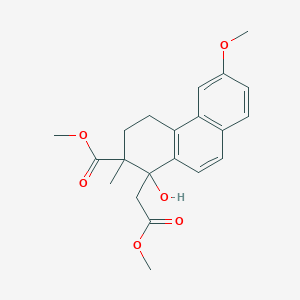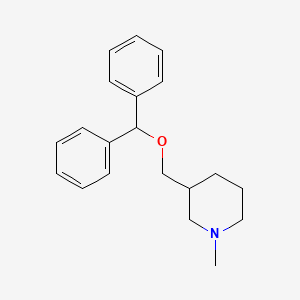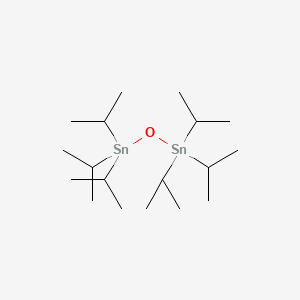
Distannoxane, hexakis(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Distannoxane, hexakis(1-methylethyl)- is an organotin compound with the molecular formula C18H42OSn2 It belongs to the family of distannoxanes, which are characterized by the presence of tin-oxygen-tin (Sn-O-Sn) linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of distannoxane, hexakis(1-methylethyl)- typically involves the reaction of organotin halides with water or alcohols. One common method is the hydrolysis of triisopropyltin chloride in the presence of a base, such as sodium hydroxide, to form the desired distannoxane compound. The reaction can be represented as follows:
2(i-Pr)3SnCl+H2O→(i-Pr)3SnOSn(i-Pr)3+2HCl
Industrial Production Methods
Industrial production of distannoxane, hexakis(1-methylethyl)- may involve large-scale hydrolysis reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Distannoxane, hexakis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound back to its organotin precursors.
Substitution: The isopropyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl or aryl halides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different organic groups.
Aplicaciones Científicas De Investigación
Distannoxane, hexakis(1-methylethyl)- has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its organotin structure.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.
Mecanismo De Acción
The mechanism of action of distannoxane, hexakis(1-methylethyl)- involves its interaction with molecular targets through its tin-oxygen-tin linkages. These linkages can coordinate with various substrates, facilitating catalytic reactions. The compound’s organotin structure allows it to interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
Distannoxane, hexakis(2-methyl-2-phenylpropyl)-: Similar structure but with different organic groups.
Dichlorotetrabutyldistannoxane: Contains butyl groups instead of isopropyl groups.
Tetraorganodistannoxanes containing silicon: Similar catalytic properties but with silicon-containing groups.
Uniqueness
Distannoxane, hexakis(1-methylethyl)- is unique due to its specific isopropyl groups, which can influence its reactivity and applications. Its distinct structure allows for specific interactions in catalytic and biological systems, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
7173-97-9 |
|---|---|
Fórmula molecular |
C18H42OSn2 |
Peso molecular |
511.9 g/mol |
Nombre IUPAC |
tri(propan-2-yl)-tri(propan-2-yl)stannyloxystannane |
InChI |
InChI=1S/6C3H7.O.2Sn/c6*1-3-2;;;/h6*3H,1-2H3;;; |
Clave InChI |
ZRYDJIIZRCZNIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Sn](C(C)C)(C(C)C)O[Sn](C(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


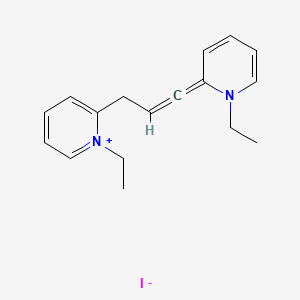



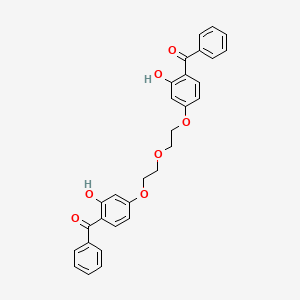
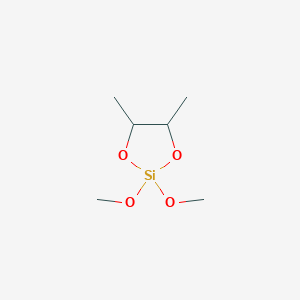

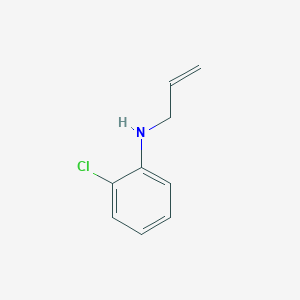
![3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B14716264.png)

